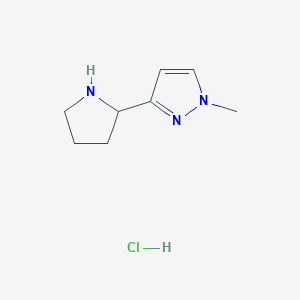

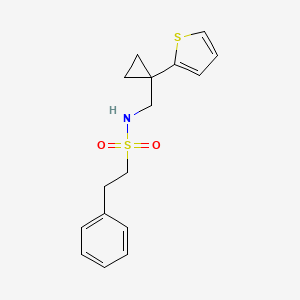

1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are closely related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, fused polycyclic pyrazolo[3,4-b]pyridines were synthesized using a three-component regioselective reaction under ultrasound irradiation, which is a rapid method producing high yields . Another approach involved the synthesis of 2,6-di(pyrazol-3-yl)pyridine derivatives, which were then used to form iron complex salts . Additionally, mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine were synthesized and characterized, demonstrating the versatility of pyrazole compounds in forming coordination complexes . The synthesis of 1H-pyrazolo[3,4-b]pyridine was also reported using a multi-step process starting from 2-chloronicotinic acid .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often characterized by X-ray crystallography. For example, the structure of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives was studied in detail, revealing the existence of a 3-hydroxy tautomer . The crystal structures of iron complexes of pyrazole derivatives exhibited intermolecular hydrogen bonding and various topologies . The crystal structure of a 2-(pyrazol-1-yl)-methyl dihydropyridine derivative was also determined, showing an orthogonal arrangement of the phenyl ring .

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles, for example, leads to the formation of pyrazolo[1,5-a]pyridin-5-ols, which can bear different substituents . Tautomerism is another reaction characteristic of aza heterocycles like pyrazoles, where spontaneous transformation products can be formed in crystal and solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The photoluminescent properties of certain pyrazole compounds were studied, showing that they can be potential candidates for optical applications . The optical properties of novel pyrazole-oxadiazole derivatives were also characterized, indicating that absorption and emission maxima are less correlated with substituent groups on the pyrazole moiety . The synthesis of optically active pyrazolylpyridines with adjacent quaternary carbon stereocenters further demonstrates the potential for creating chiral ligands with specific physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, including those with structural similarities to 1-Methyl-3-pyrrolidin-2-ylpyrazole hydrochloride, have been synthesized and analyzed for their molecular structures. For instance, studies on the synthesis and characterization of pyrazole compounds reveal insights into their crystal structures, computational studies, and thermodynamic properties. These analyses are foundational for understanding the chemical and physical behaviors of pyrazole derivatives, paving the way for their application in various scientific fields (Li-qun Shen et al., 2012).

Material Science Applications

In material science, pyrazole derivatives have been investigated for their potential as corrosion inhibitors, showcasing the versatility of these compounds in protecting metals against corrosion in acidic environments. This application is significant in industries where metal longevity and integrity are critical (M. Bouklah et al., 2005). Furthermore, pyrazole-based compounds have been explored for their luminescent properties and potential use in organic light-emitting diodes (OLEDs), demonstrating the role of these compounds in advancing display technologies and lighting solutions (Li-min Huang et al., 2013).

Pharmaceutical and Biological Research

In the pharmaceutical domain, pyrazole derivatives have been studied for their interactions with biological receptors, offering insights into the development of new drugs and therapeutic agents. For example, the molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been characterized, illustrating the potential of pyrazole compounds in modulating receptor activity and contributing to drug discovery efforts (J. Shim et al., 2002).

properties

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-6-4-8(10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAMEDFRMVKPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)

![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)